Phenylphosphine
Overview
Description
Phenylphosphine is an organophosphorus compound with the chemical formula C₆H₅PH₂. It is the phosphorus analog of aniline and is characterized by an intense penetrating odor. This compound is highly oxidizable and is primarily used as a precursor to other organophosphorus compounds .
Mechanism of Action
Target of Action
Phenylphosphine is an organophosphorus compound . It is mainly used as a precursor to other organophosphorus compounds . It can function as a ligand in coordination chemistry . The primary targets of this compound are therefore the organophosphorus compounds that it helps to synthesize.
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it can react with many metal complexes to give complexes and clusters . It is also the precursor to the bridging phosphinidene ligand in certain clusters .
Biochemical Pathways
It is known that this compound can be oxidized with air to afford the oxide . This suggests that it may be involved in oxidation-reduction reactions and pathways.
Pharmacokinetics
It is known that this compound is highly oxidizable , which could impact its bioavailability and metabolism.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific organophosphorus compounds that it helps to synthesize. For instance, this compound can be used to synthesize phosphorus-containing polymers, which have self-extinguishing properties .
Biochemical Analysis
Biochemical Properties
Phenylphosphine plays a significant role in biochemical reactions, particularly in coordination chemistry where it functions as a ligand. It interacts with various metal complexes to form complexes and clusters. For instance, this compound reacts with metal chlorides and triethylamine to form phosphinidene ligands . These interactions are crucial for the synthesis of various organophosphorus compounds and polymers.
Cellular Effects
This compound has notable effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s high reactivity and ability to form complexes with metals can disrupt normal cellular functions, leading to oxidative stress and potential cytotoxicity . Detailed studies on its specific cellular effects are limited.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a ligand, forming complexes with metal ions, which can alter the activity of enzymes and other proteins. These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways . This compound’s ability to form phosphinidene ligands is particularly noteworthy in this context.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects can change over time due to its high reactivity and tendency to oxidize. The compound’s stability is a concern, as it can degrade when exposed to air, forming this compound oxide . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative oxidative damage to cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, but at higher doses, it can cause significant toxicity. High doses of this compound can lead to oxidative stress, liver damage, and other adverse effects . Threshold effects and toxic responses need to be carefully monitored in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include its oxidation to this compound oxide. This reaction is catalyzed by enzymes that facilitate the addition of oxygen to the compound . The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its chemical properties. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can impact its biochemical activity and potential toxicity.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect its activity and function within the cell.
Preparation Methods
Phenylphosphine can be synthesized through the reduction of dichlorothis compound with lithium aluminum hydride in ether. The reaction is performed under a nitrogen atmosphere to prevent side reactions involving oxygen . The reaction can be represented as follows:
LiAlH4+2C6H5PCl2→2C6H5PH2+Li++Al3++4Cl−
Chemical Reactions Analysis
Phenylphosphine undergoes various chemical reactions, including:
- When exposed to air, this compound oxidizes to form this compound oxide:
Oxidation: C6H5PH2+O2→C6H5P(OH)2
Addition Reactions: This compound can undergo base-catalyzed allylic addition to acrylonitrile to form bis(2-cyanoethylphenyl)phosphine, which is a useful synthetic intermediate.
Scientific Research Applications
Phenylphosphine is utilized in various scientific research applications:
Coordination Chemistry: It functions as a ligand in coordination chemistry, forming complexes and clusters with metal ions.
Polymer Synthesis: This compound is used in the synthesis of phosphorus-containing polymers, which have applications in materials science due to their self-extinguishing properties.
Synthetic Intermediates: It serves as a precursor to other organophosphorus compounds, which are valuable in organic synthesis.
Comparison with Similar Compounds
Phenylphosphine is similar to other primary phosphines, such as methylphosphine and ethylphosphine. its unique structure, with a phenyl group attached to the phosphorus atom, imparts distinct reactivity and properties. Unlike methylphosphine and ethylphosphine, this compound has a higher tendency to form stable complexes with metal ions, making it particularly useful in coordination chemistry .
Similar Compounds
- Methylphosphine (CH₃PH₂)
- Ethylphosphine (C₂H₅PH₂)
- Dithis compound (C₆H₅)₂PH
This compound’s unique combination of properties and reactivity makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
phenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7P/c7-6-4-2-1-3-5-6/h1-5H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGWZZNNEUHDAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7P, Array | |
Record name | PHENYL PHOSPHINE | |
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Record name | PHENYLPHOSPHINE | |
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DSSTOX Substance ID |
DTXSID7073224 | |
Record name | Phenylphosphine | |
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Molecular Weight |
110.09 g/mol | |
Source | PubChem | |
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Physical Description |
Phenyl phosphine is a clear colorless liquid. (NTP, 1992), Clear, colorless liquid with a foul odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless liquid with a foul odor. | |
Record name | PHENYL PHOSPHINE | |
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Boiling Point |
320 to 322 °F at 760 mmHg (NTP, 1992), 160.5 °C, 160 °C, 320 °F | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alkali; very sol in alcohol and ether, Insoluble in water, Solubility in water: none, Insoluble | |
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Density |
1.001 at 59 °F (NTP, 1992) - Denser than water; will sink, Specific gravity @ 15 °C = 1.001, Relative density (water = 1): 1.00, 1.001 at 59 °F, (59 °F): 1.001 | |
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Vapor Density |
3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.8, 3.79 | |
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Vapor Pressure |
2.45 [mmHg] | |
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Color/Form |
Clear, colorless liquid | |
CAS No. |
638-21-1 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of phenylphosphine?
A1: this compound has the molecular formula C7H9P and a molecular weight of 124.10 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound and its derivatives?
A2: Several spectroscopic techniques are commonly employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are particularly informative for determining structure and studying bonding in this compound and its derivatives. For example, 1H NMR studies have been used to investigate the internal rotational potential and electron delocalization in trithis compound. []
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic P–H, P–C, and other functional group vibrations. This technique has been used to study the vibrational modes of difluorothis compound and characterize novel phosphino alkane sulfonates. [, ]
- Mass Spectrometry (MS): MS techniques like MALDI-TOF-MS are valuable for determining molecular weight and analyzing cyclic(arylene ether) oligomers containing the this compound oxide moiety. []
Q3: How does this compound react with alkenes?
A3: this compound readily undergoes addition reactions with alkenes like styrene and ethynylbenzene. It acts as a nucleophile, adding across the carbon-carbon double or triple bond in an anti-Markovnikov fashion. Interestingly, the first addition of this compound is less reactive than the second, contrasting with the reactivity observed with thiophenol. [, ]
Q4: Can this compound be used in polymerization reactions?
A4: Yes, this compound participates in polyaddition reactions with difunctional monomers like 1,4-divinylbenzene and 1,4-diethynylbenzene, yielding polymers with phosphorus incorporated into the backbone. These polymers have been investigated for their potential as flame retardants and high-performance materials. [, ]
Q5: Are there any notable reactions of this compound oxides?
A5: (2,2′-Biphenylylene)this compound oxide undergoes regioselective ortho-substitution reactions with various electrophiles after treatment with lithium diisopropylamide. This provides a route to synthesize unsymmetrical biaryl derivatives. []
Q6: How are phenylphosphines employed in catalysis?
A6: Phenylphosphines serve as versatile ligands in transition metal complexes used in various catalytic processes, including:
- Olefin Oligomerization: Nickel(II) complexes with N,P,N-type ligands incorporating a this compound moiety effectively catalyze ethylene oligomerization, exhibiting high activity and selectivity for butenes. []
- Asymmetric Hydrogenation: Chiral this compound ligands, like (S)-methylthis compound-borane, have been used in palladium-catalyzed asymmetric arylation reactions, demonstrating solvent-dependent stereoselectivity. []
- Carbonylation Reactions: Palladium complexes immobilized on magnetic nanoparticles and modified with phosphine ligands, including those derived from this compound oxide, efficiently catalyze the carbonylative polycondensation of aromatic diiodides and diamines to produce poly(arylene ether amide trithis compound oxide)s. []
Q7: Have computational methods been used to study this compound?
A7: Yes, computational chemistry plays a significant role:
- Protonation Studies: Density Functional Theory (DFT) calculations confirmed that protonation of this compound and its halogenated derivatives occurs preferentially at the phosphorus atom. These studies provide insights into the reactivity and electronic properties of these compounds. []
- Bond Dissociation Enthalpy (BDE) Calculations: The (RO)B3LYP method has been employed to estimate P–H BDEs in substituted phenylphosphines. These calculations are valuable for understanding the stability and reactivity of these compounds towards radical reactions. []
- Structure-Activity Relationship (SAR): Computational models help establish SAR by correlating molecular properties with biological activity. For example, Hammett substituent constants have been correlated with the P–H BDEs of phenylphosphines, shedding light on the influence of electronic effects on bond strength. []
Q8: Are there strategies to improve the stability or solubility of this compound derivatives?
A8:
- Introduction of Polar Groups: Incorporating polar groups, like sulfonate moieties, into this compound structures increases water solubility, facilitating their use in aqueous-phase catalysis. []
- Polymerization: Incorporation of this compound oxide units into polymer backbones improves stability and can impart desirable properties like flame retardancy. [, ]
Q9: What are the safety concerns associated with this compound and its derivatives?
A10: this compound and related compounds can be toxic. For example, inhalation toxicity studies in rats revealed LC50 values for this compound. [] Always handle these compounds with appropriate safety precautions and personal protective equipment.
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